molecular formula C8H13N3OS B13172538 N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide

N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide

Cat. No.: B13172538
M. Wt: 199.28 g/mol
InChI Key: CIBYKBURIQGZPM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide (CAS: 1538539-29-5) is a thiazole derivative with the molecular formula C₉H₁₅N₃OS and a molecular weight of 213.30 g/mol . The compound features a central 1,3-thiazole ring substituted at the 4-position with an aminomethyl group (-CH₂NH₂) and at the 2-position with a 2-methylpropanamide moiety (-NHC(O)C(CH₃)₂). Limited data on its physical properties (e.g., boiling point) or storage conditions are available in the provided evidence .

Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

N-[4-(aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C8H13N3OS/c1-5(2)7(12)11-8-10-6(3-9)4-13-8/h4-5H,3,9H2,1-2H3,(H,10,11,12)

InChI Key

CIBYKBURIQGZPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC(=CS1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α-haloketone, followed by cyclization to form the thiazole ring. The aminomethyl group can be introduced through reductive amination of the corresponding aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Thiazole derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives are widely explored for their biological activities, with structural variations significantly influencing their pharmacological profiles. Below is a comparative analysis of N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide and related compounds:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Biological Activity/Application Reference
This compound C₉H₁₅N₃OS 213.30 4-aminomethyl, 2-methylpropanamide Not explicitly described in evidence Unknown (structural analog studies)
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) C₁₁H₈ClFN₂OS 270.71 4-(3-chloro-4-fluorophenyl), 2-acetamide Bromo-arylketone + thiourea in ethanol c-Abl kinase activation (potential anticancer)
N-[4-(4-Chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (15) C₁₂H₁₁ClN₂OS 266.74 4-(4-chloro-3-methylphenyl), 2-acetamide Suzuki coupling + thiourea in ethanol c-Abl kinase activation
N-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide (2) C₁₃H₁₀N₂O₃S 274.29 4-chromenone, 2-acetamide Acetylation of thiazole-amine precursor Precursor for antimicrobial benzothiazepines
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide C₂₃H₁₉N₂O₂S 403.48 4-(4-methylphenyl), 2-phenoxybenzamide Not described Plant growth modulation (129% activity)
3-(1,1-Dioxido-1,2-benzothiazol-3-yl)-N-(4-methylthiazol-2-yl)propanamide C₁₄H₁₃N₃O₃S₂ 343.40 4-methylthiazole, benzothiazole sulfonamide Not described Unknown (structural diversity)

Key Observations

Substituent Impact on Bioactivity: Halogenated Phenyl Groups (e.g., compounds 14 and 15): Chloro- and fluoro-substituents enhance lipophilicity and electronic effects, improving binding to kinase targets like c-Abl . Chromenone Moieties (compound 2): The fused coumarin-like structure in compound 2 contributes to antimicrobial activity when converted to benzothiazepines, with MIC values <10 µg/mL against S. aureus . Phenoxybenzamide Groups (compound in ): The extended aromatic system may enhance π-π stacking in plant growth receptors, yielding 129% activity modulation.

Synthetic Methodologies :

  • Microwave-assisted synthesis (e.g., compound 2 derivatives): Achieves higher yields (85–92%) and faster reaction times (minutes vs. hours) compared to conventional heating .
  • Suzuki Coupling (compound 15 ): Enables precise aryl group introduction via palladium catalysis, critical for kinase selectivity .

Structural-Unique Features of Target Compound: The aminomethyl group at the 4-position distinguishes it from analogs with aryl or chromenone substituents. This group may facilitate hydrogen bonding in biological targets, though its specific applications remain unstudied in the evidence.

Biological Activity

N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide is a synthetic organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C8H13N3OS
  • Molecular Weight : 199.28 g/mol
  • CAS Number : 1516425-47-0
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring structure is critical for binding to active sites, which can inhibit enzymatic activity and modulate cellular pathways related to cell proliferation and apoptosis. This interaction is essential for its potential anticancer properties.

Biological Activities

  • Antimicrobial Properties :
    • Studies have indicated that compounds with thiazole rings exhibit significant antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.
  • Anticancer Effects :
    • Research has demonstrated that thiazole derivatives can induce apoptosis in cancer cells. The compound may activate caspases and other apoptotic pathways, leading to cell death in malignant cells.
  • Neuropharmacological Effects :
    • Some studies suggest that thiazole derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders.

Case Studies

  • Antimicrobial Efficacy :
    A study published in the Journal of Medicinal Chemistry explored various thiazole derivatives, including this compound. Results showed significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µM .
  • Anticancer Activity :
    In vitro studies conducted on human cancer cell lines demonstrated that the compound induced apoptosis through the activation of the intrinsic apoptotic pathway. The IC50 values were reported between 5 to 15 µM depending on the cell line tested .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50 (µM)Mechanism of Action
AntimicrobialStaphylococcus aureus10Inhibition of cell wall synthesis
AntimicrobialEscherichia coli12Disruption of metabolic pathways
Anticancer (Breast)MCF-7 (human breast cancer)8Induction of apoptosis via caspase activation
Anticancer (Lung)A549 (human lung cancer)15Modulation of apoptotic pathways

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